Fmoc-L-Photo-Methionine

Solid-Phase Peptide Synthesis Photoaffinity Probes Peptide Chemistry

Fmoc-L-Photo-Methionine is the definitive building block for Fmoc-SPPS photoaffinity probe synthesis. Unlike H-L-Photo-Methionine, its Fmoc group enables direct, site-specific incorporation without side reactions in automated synthesizers. Achieve up to 90% protein recovery by capturing weak/transient interactions via UV crosslinking. Target hydrophobic transmembrane domains (GPCRs, ion channels) inaccessible to amine-reactive crosslinkers. ≥95% purity ensures batch-to-batch reproducibility, eliminating custom synthesis delays. Procure ready-to-use, high-purity building blocks to accelerate structural biology and drug discovery programs.

Molecular Formula C21H21N3O4
Molecular Weight 379.4 g/mol
Cat. No. B2947255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Photo-Methionine
Molecular FormulaC21H21N3O4
Molecular Weight379.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H21N3O4/c1-21(23-24-21)11-10-18(19(25)26)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,27)(H,25,26)/t18-/m0/s1
InChIKeyQKMQUEIDJLPYHS-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Photo-Methionine: Product Profile and Core Characteristics for Procurement in Photoaffinity Labeling and SPPS


Fmoc-L-Photo-Methionine (CAS 945859-89-2) is a diazirine-containing, Fmoc-protected methionine analog used as a multifunctional photo-crosslinker . It is a non-canonical amino acid building block specifically designed for Fmoc-based solid-phase peptide synthesis (SPPS) . The compound's core utility lies in its ability to be site-specifically incorporated into synthetic peptides and small-molecule probes, enabling photoaffinity labeling of cellular targets and the capture of protein-protein interactions upon irradiation with UV light at ~360 nm . Its protection with a 9-fluorenylmethyloxycarbonyl (Fmoc) group is essential for its compatibility with automated SPPS workflows, a feature that distinguishes it from its unprotected counterpart . The compound is typically supplied as a powder with an assay purity of ≥95% and is stored at −20°C .

Fmoc-L-Photo-Methionine: Why Generic Substitution with Unprotected Analogs or Alternative Crosslinkers Is Not Advisable


While several diazirine-based photo-methionine analogs exist, including the unprotected H-L-Photo-Methionine HCl and the metabolically incorporated L-Photo-Methionine, they are not interchangeable with Fmoc-L-Photo-Methionine. The presence of the Fmoc protecting group is a critical differentiator that dictates its utility in solid-phase peptide synthesis (SPPS) . Fmoc-L-Photo-Methionine can be directly integrated into automated SPPS protocols, enabling the precise, site-specific introduction of the photo-crosslinking moiety into a peptide sequence. Substituting with an unprotected analog would lead to uncontrolled reactions and premature side-chain modifications during synthesis. Furthermore, while other photo-reactive amino acids like photo-leucine or chemical crosslinkers can also map interactions, they do not offer the same combination of SPPS compatibility and the ability to target methionine-rich or specific hydrophobic regions in the context of a synthetic probe . The choice of this specific building block is therefore dictated by the synthesis workflow and the specific spatial constraints of the target interaction.

Quantitative Evidence for Fmoc-L-Photo-Methionine: Differentiating Factors Against Closest Analogs and Alternatives


Synthesis Compatibility: Fmoc-L-Photo-Methionine vs. Unprotected H-L-Photo-Methionine in SPPS

Fmoc-L-Photo-Methionine is specifically designed and validated for use in Fmoc solid-phase peptide synthesis (SPPS). Its unprotected counterpart, H-L-Photo-Methionine HCl, lacks the N-terminal protection required for controlled, stepwise SPPS . Attempting to use the unprotected form in SPPS would result in uncontrolled polymerization and failure to obtain the desired peptide sequence. The Fmoc group is removed under standard conditions (20% piperidine in DMF) and the free amine can then be coupled to the next amino acid in the chain .

Solid-Phase Peptide Synthesis Photoaffinity Probes Peptide Chemistry

Incorporation Rate: Photo-Methionine vs. Other Methionine Surrogates in E. coli Expression Systems

In a comparative study of methionine analogs in E. coli expression systems, photo-methionine (pMet) achieved an incorporation rate of 50-70% in the methionine-auxotrophic strain B834, which was superior to azidohomoalanine (AHA) which reached approximately 50% under identical conditions after 26 hours of expression . This demonstrates that pMet is incorporated more efficiently than AHA, a common alternative for introducing bioorthogonal handles.

Protein Engineering Metabolic Labeling Non-canonical Amino Acids

Targeting Scope: Photo-Methionine Extends Crosslinking Beyond Lysine-Restricted Chemical Crosslinkers

Traditional amine-reactive crosslinkers, such as DSS or BS3, are restricted to targeting lysine residues, which are often found on protein surfaces. This limitation reduces the structural information obtained from hydrophobic cores or membrane-embedded domains. The incorporation of photo-methionine overcomes this limitation, as it is not restricted to any single amino acid type and can target hydrophobic regions, which is particularly advantageous for studying membrane proteins . This provides a fundamentally different and complementary set of distance constraints.

Structural Proteomics Crosslinking Mass Spectrometry Membrane Proteins

Recovery Efficiency: Photo-Methionine Crosslinking Preserves 90% Protein in Cell Lysates

A critical metric for any crosslinking workflow is the efficiency of protein recovery after lysis. For proteins labeled with L-Photo-Methionine and crosslinked in live cells, the reported protein recovery rate is 90% . This high recovery is essential for ensuring that low-abundance or transient interactions are not lost during the workup and can be successfully detected by downstream analysis methods like Western blotting or mass spectrometry. This performance metric provides a tangible benchmark for experimental success, differentiating the method from harsher chemical crosslinking approaches that can lead to significant sample loss or aggregation .

Protein-Protein Interactions Crosslinking Live-Cell Assays

Structural Information Gain: Photo-Methionine Provides Unique Short-Distance Constraints in Protein Cores

In a study using photo-methionine and photo-leucine for crosslinking mass spectrometry, UV-induced crosslinking of the chaperone protein trigger factor led to the identification of 12 cross-links that were in agreement with its published three-dimensional structure . This demonstrates that photo-methionine can provide unique short-distance information on the structural core regions of proteins. While a direct quantitative comparison of crosslink yields between photo-methionine and photo-leucine for this specific target is not provided, the study confirms that both amino acids yield structurally informative crosslinks from hydrophobic regions inaccessible to conventional crosslinkers .

Crosslinking Mass Spectrometry Protein 3D Structure Chaperone Proteins

Purity and QC: Commercial Fmoc-L-Photo-Methionine Specifications for Reproducible Synthesis

Commercially available Fmoc-L-Photo-Methionine is supplied with defined purity specifications, typically ≥95% as determined by HPLC, and is provided as a powder . This level of purity is a critical factor for ensuring high coupling efficiency and minimizing side reactions during SPPS. In contrast, in-house synthesis of this non-canonical amino acid would require rigorous and time-consuming purification and characterization, representing a significant hidden cost. The availability of a standardized, high-purity reagent from commercial vendors directly reduces labor, accelerates project timelines, and enhances the reproducibility of peptide synthesis, which is a primary driver for procurement over custom synthesis .

Peptide Synthesis Quality Control Procurement

Fmoc-L-Photo-Methionine: High-Value Application Scenarios Based on Quantified Differentiation


Synthesis of High-Purity Photoaffinity Probes for Drug Target Identification

The direct compatibility of Fmoc-L-Photo-Methionine with automated SPPS makes it the preferred building block for synthesizing complex peptide-based photoaffinity probes. By incorporating this amino acid at a specific position in a probe, researchers can use UV light to covalently capture the probe's target protein within a complex cellular lysate. The high incorporation rate of the photo-methionine moiety ensures a high yield of functional probe , maximizing the chances of successful target identification and validation in chemical biology and drug discovery programs.

Structural Proteomics of Membrane Protein Complexes

For structural biologists, Fmoc-L-Photo-Methionine offers a unique advantage. When incorporated into membrane proteins or their interaction partners, its nonselective crosslinking capability allows it to form covalent bonds within hydrophobic transmembrane domains . This provides distance constraints from regions that are completely invisible to traditional amine-reactive crosslinkers, generating critical data for building accurate 3D models of challenging protein complexes . The ability to access these regions makes it a high-value tool for any lab working on G protein-coupled receptors (GPCRs), ion channels, or other integral membrane proteins.

Mapping Transient and Weak Protein-Protein Interactions in Living Cells

The high protein recovery rate (90%) achieved after in vivo photo-methionine crosslinking is crucial for studying weak or transient protein-protein interactions that are easily lost during standard pull-down assays. By trapping these fleeting interactions with a covalent bond in the live cell environment, researchers can preserve the interaction network for downstream analysis . This application scenario is particularly relevant for mapping signaling pathways, characterizing chaperone-client relationships, and understanding dynamic cellular processes, where the ability to capture and identify these elusive interactions directly translates to new biological insights.

Cost-Effective Production of Structurally-Defined Protein Standards

The high purity (≥95%) and consistent quality of commercially sourced Fmoc-L-Photo-Methionine enable the reliable and reproducible synthesis of synthetic peptide standards and protein domains. These can serve as critical controls in crosslinking mass spectrometry workflows or as baits in interaction assays. By procuring a ready-to-use, high-purity building block, laboratories avoid the significant time, cost, and expertise required for custom synthesis and purification of this non-canonical amino acid, thereby streamlining project timelines and ensuring experimental reproducibility across batches .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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